molecular formula C10H15N5O10P2 B13897806 2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one

2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one

Cat. No.: B13897806
M. Wt: 427.20 g/mol
InChI Key: CIKGWCTVFSRMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyguanosine-5’-diphosphate trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of a guanine base attached to a deoxyribose sugar, which is further linked to a diphosphate group. This compound is essential in the synthesis and repair of DNA, making it a valuable tool in molecular biology and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-5’-diphosphate trisodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the diphosphate group.

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine-5’-diphosphate trisodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-hydroxy-2’-deoxyguanosine-5’-diphosphate.

    Reduction: Reduction reactions can convert it back to its deoxy form.

    Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of 2’-deoxyguanosine, which are used in different biochemical assays and research applications.

Scientific Research Applications

2’-Deoxyguanosine-5’-diphosphate trisodium salt is widely used in scientific research due to its role in DNA synthesis and repair. Some of its applications include:

    Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of DNA polymerases and other enzymes involved in nucleotide metabolism.

    Biology: It serves as a building block in the synthesis of DNA during replication and repair processes.

    Medicine: It is used in diagnostic assays and therapeutic research to understand genetic diseases and develop treatments.

    Industry: It is employed in the production of nucleic acid-based products and as a standard in quality control assays for nucleotide purity and concentration.

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-5’-diphosphate trisodium salt involves its incorporation into DNA by DNA polymerases during replication and repair. It acts as a substrate for these enzymes, facilitating the addition of guanine bases to the growing DNA strand. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism, which recognize and utilize this compound in their catalytic activities.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-5’-diphosphate trisodium salt
  • 2’-Deoxycytidine-5’-diphosphate trisodium salt
  • 2’-Deoxythymidine-5’-diphosphate trisodium salt

Uniqueness

2’-Deoxyguanosine-5’-diphosphate trisodium salt is unique due to its specific role in incorporating guanine bases into DNA. Compared to other deoxynucleotide diphosphates, it has distinct interactions with DNA polymerases and other enzymes, making it essential for studying guanine-specific processes in DNA synthesis and repair.

Properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKGWCTVFSRMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869376
Record name 2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.